2-Indolinone, 3-(propylimino)-
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Overview
Description
3-(propylamino)indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of 3-(propylamino)indol-2-one consists of an indole core with a propylamino group attached at the third position and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propylamino)indol-2-one can be achieved through various methods. One common approach involves the reaction of indole-2-one with propylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of 3-(propylamino)indol-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(propylamino)indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(propylamino)indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(propylamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-2-one: Lacks the propylamino group but shares the indole core structure.
3-(methylamino)indol-2-one: Similar structure with a methylamino group instead of a propylamino group.
3-(ethylamino)indol-2-one: Contains an ethylamino group instead of a propylamino group.
Uniqueness
3-(propylamino)indol-2-one is unique due to the presence of the propylamino group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to similar compounds .
Properties
CAS No. |
26000-55-5 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-propylimino-1H-indol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-2-7-12-10-8-5-3-4-6-9(8)13-11(10)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
InChI Key |
YRWRUTNAZBMBMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=C1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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